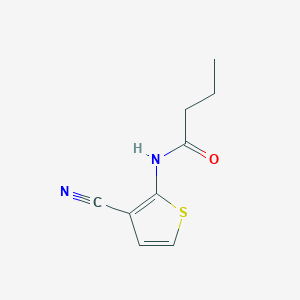

N-(3-cyanothiophen-2-yl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This compound was synthesized by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . The reaction was characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography .Molecular Structure Analysis

The molecule contains a total of 26 bonds, including 16 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 triple bond, and 5 aromatic bonds . It also includes 1 five-membered ring, 1 primary amide (aliphatic), 1 secondary amide (aliphatic), and 1 primary amine (aliphatic) .Chemical Reactions Analysis

The compound was obtained by a N-acylation reaction of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid . The crystal packing of the compound is stabilized by C−H···N and N−H···N hydrogen bonds .Scientific Research Applications

Antioxidant Activity

N-(3-cyanothiophen-2-yl)butanamide: has been evaluated for its antioxidant properties using the ABTS assay. The compound exhibited moderate antioxidant activity, which suggests its potential use in preventing oxidative stress-related diseases .

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against a range of Gram-positive and Gram-negative bacterial strains. Additionally, it showed notable activity against yeast strains such as Candida glabrata ATCC 90030 and Candida krusei ATCC 34135. This indicates its potential application in developing new antimicrobial agents .

Interaction with DNA Bases

Computational studies using density functional theory (DFT) have been conducted to examine the interactions between N-(3-cyanothiophen-2-yl)butanamide and DNA bases (guanine, thymine, adenine, and cytosine). This research could be foundational in understanding the compound’s role in genetic material interaction and its potential as a drug candidate .

Hirshfeld Surface Analysis

The compound’s crystal structure has been analyzed, revealing that its packing is stabilized by various hydrogen bonds. The Hirshfeld surface analysis provides insight into the intermolecular interactions, which is crucial for designing compounds with desired physical and chemical properties .

Synthesis of Heterocyclic Amides

N-(3-cyanothiophen-2-yl)butanamide: is a novel heterocyclic amide derivative synthesized through N-acylation reactions. This process is significant in organic chemistry for the creation of complex molecules with potential applications in pharmaceuticals and agrochemicals .

Potential in Polymer Chemistry

Amides are essential components of many polymers. The unique structure of N-(3-cyanothiophen-2-yl)butanamide could be explored for its applications in polymer chemistry, possibly leading to the development of new materials with specific characteristics .

Mechanism of Action

Target of Action

N-(3-cyanothiophen-2-yl)butanamide is a novel heterocyclic amide derivative It has been shown to interact with dna bases such as guanine, thymine, adenine, and cytosine .

Mode of Action

The compound’s mode of action involves interactions with its targets, leading to changes at the molecular level. It was investigated computationally using the density functional theory (DFT) method with the B3LYP exchange and correlation functions . Electrophilicity-based charge transfer (ECT) method and charge transfer (ΔN) were computed to examine the interactions between the compound and DNA bases .

Result of Action

N-(3-cyanothiophen-2-yl)butanamide has demonstrated significant antioxidant and antimicrobial properties . It exhibited moderate antioxidant activity in an ABTS antioxidant assay . Additionally, it demonstrated significant activity against Gram-positive and Gram-negative bacterial strains, as well as yeasts (Candida glabrata ATCC 90030, Candida krusei ATCC 34135) .

properties

IUPAC Name |

N-(3-cyanothiophen-2-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c1-2-3-8(12)11-9-7(6-10)4-5-13-9/h4-5H,2-3H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYUHAYXDBPHQCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C(C=CS1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-cyanothiophen-2-yl)butanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,6-dimethylphenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide](/img/structure/B2988430.png)

![1-[2-[(3,5-Dimethylpyrazol-1-yl)methyl]morpholin-4-yl]prop-2-en-1-one](/img/structure/B2988434.png)

![4-[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl]benzoic acid](/img/structure/B2988443.png)

![4-(diethylsulfamoyl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2988448.png)

![3-Phenyl-1-(3,4,5-trimethoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2988449.png)

![N-[1-(Oxan-4-YL)pyrazol-4-YL]-2-(trifluoromethoxy)benzamide](/img/structure/B2988450.png)